Bicillin-3, also known as penicillin G benzathine, is a long-acting formulation of penicillin used primarily in the treatment of various bacterial infections. It is particularly effective against infections caused by susceptible strains of bacteria such as Streptococcus pneumoniae and Streptococcus pyogenes. The compound is classified under the beta-lactam antibiotics, specifically within the penicillin class.
Bicillin-3 is synthesized from penicillin G, which is derived from the mold Penicillium chrysogenum. The synthesis involves a reaction with dibenzylethylenediamine, resulting in a compound that has enhanced pharmacokinetic properties, allowing for prolonged therapeutic effects when administered intramuscularly.
Bicillin-3 falls under the category of beta-lactam antibiotics. It is classified as a natural penicillin and is often used in clinical settings for its efficacy in treating infections that require sustained antibiotic levels over time.
The synthesis of Bicillin-3 involves several key steps:
The synthesis process requires careful monitoring of temperature and pH to ensure optimal yield and purity. Analytical techniques such as high-performance liquid chromatography (HPLC) are often employed to assess the purity of the final product.
The molecular structure of Bicillin-3 can be represented as follows:
The structural analysis reveals that Bicillin-3 consists of a beta-lactam ring characteristic of penicillins, along with a side chain that enhances its solubility and stability. The presence of sulfur in its structure is typical for thiazolidine rings found in penicillins.
Bicillin-3 undergoes hydrolysis to release penicillin G upon administration. This reaction is essential for its therapeutic action, as penicillin G is responsible for inhibiting bacterial cell wall synthesis.
The hydrolysis reaction can be influenced by factors such as pH and temperature, which affect the stability and release rate of the antibiotic. Studies have shown that Bicillin-3 has an extremely low solubility in water, which contributes to its slow release profile when injected intramuscularly.
Bicillin-3 exerts its antibacterial effects by binding to penicillin-binding proteins (PBPs) located on the bacterial cell membrane. This binding inhibits the transpeptidation enzyme necessary for cross-linking peptidoglycan layers in bacterial cell walls.
Research indicates that Bicillin-3's mechanism leads to cell lysis and death in susceptible bacteria due to weakened cell walls. The slow release from injection sites results in sustained serum levels of penicillin G, allowing for prolonged antibacterial activity.
Relevant analyses confirm that Bicillin-3 maintains stability over time when stored appropriately, making it suitable for clinical use.
Bicillin-3 is utilized primarily in medical settings for:
CAS No.: 301357-87-9
CAS No.: 533-67-5
CAS No.: 11006-78-3
CAS No.: 302-61-4
CAS No.: 466-43-3